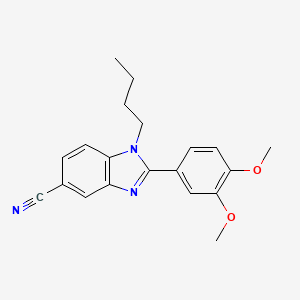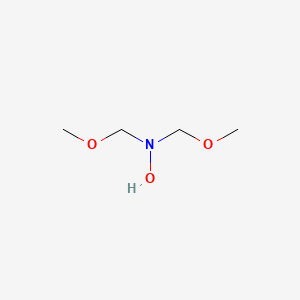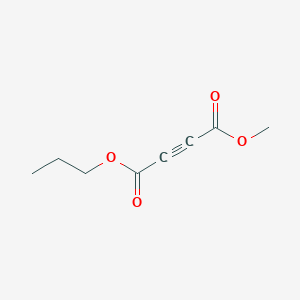
Methyl propyl but-2-ynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propyl but-2-ynedioate is an organic compound that belongs to the class of alkynoates It is characterized by the presence of a triple bond between two carbon atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with methanol and propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Methyl propyl but-2-ynedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: But-2-ynedioic acid derivatives.
Reduction: Alkenes or alkanes with reduced carbon-carbon bonds.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl propyl but-2-ynedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl propyl but-2-ynedioate exerts its effects involves the interaction of its ester functional groups and triple bond with various molecular targets. The electron-withdrawing nature of the ester groups and the presence of the triple bond make the compound highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Dimethyl acetylenedicarboxylate: Similar in structure but with methyl groups instead of propyl groups.
Diethyl acetylenedicarboxylate: Contains ethyl groups instead of propyl groups.
Methyl propiolate: Features a similar triple bond but with a different ester configuration.
Uniqueness
Methyl propyl but-2-ynedioate is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of both methyl and propyl groups allows for unique interactions and applications in various chemical processes.
Properties
CAS No. |
142270-72-2 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-O-methyl 4-O-propyl but-2-ynedioate |
InChI |
InChI=1S/C8H10O4/c1-3-6-12-8(10)5-4-7(9)11-2/h3,6H2,1-2H3 |
InChI Key |
JMKNKAQHOGMYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


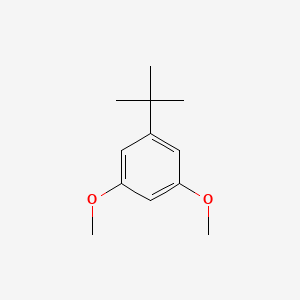

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
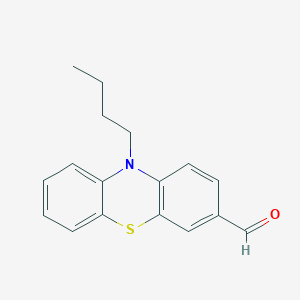
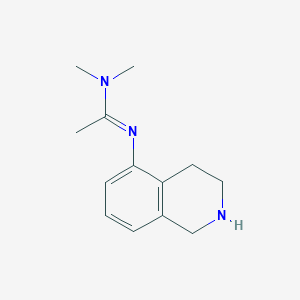
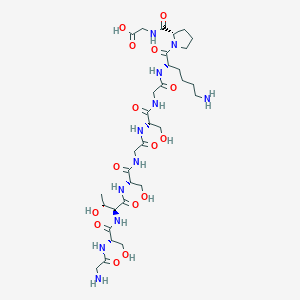

![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
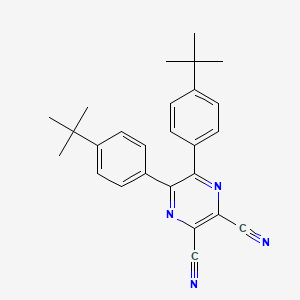
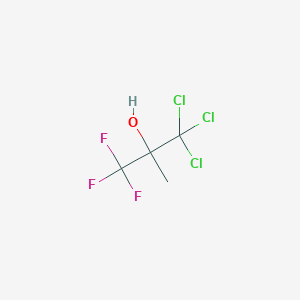
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
